molecular formula C11H14N2 B11756748 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11756748
M. Wt: 174.24 g/mol
InChI Key: MLWAPNXAXFPBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core substituted with a terminal alkyne group at the 2-position. The tetrahydroimidazo[1,2-a]pyridine scaffold is notable for its conformational rigidity and adaptability in medicinal chemistry and materials science. The but-3-yn-1-yl substituent introduces a reactive alkyne moiety, enabling applications in click chemistry or targeted drug design. This compound (CAS Ref: 10-F605911) is listed as discontinued in commercial catalogs, limiting its availability for current research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-but-3-ynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H14N2/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10/h1,9H,3-8H2

InChI Key

MLWAPNXAXFPBFG-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CN2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Cycloaddition : Conducted at 80°C in toluene for 12 hours.

  • Hydrogenation : 50 psi H₂ pressure, room temperature, 6 hours.

  • Post-functionalization : The but-3-yn-1-yl group is introduced via Sonogashira coupling with propargyl bromide post-cyclization.

This method achieves enantiomeric excess >90% when chiral auxiliaries are used, making it suitable for asymmetric synthesis.

Alkylation and Nucleophilic Substitution

A patent (FR2593817A1) discloses a stepwise protocol involving alkylation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with propargyl bromide. The process begins with the generation of a lithiated intermediate at the 2-position using n-butyllithium, followed by quenching with propargyl bromide at −78°C.

Synthetic Pathway:

  • Lithiation : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is treated with n-BuLi in THF at −78°C.

  • Alkylation : Addition of propargyl bromide (1.2 equiv) yields the crude product.

  • Workup : Extraction with methylene chloride and purification via silica gel chromatography (eluent: ethyl acetate/hexane 1:3) affords the target compound in 68% yield.

Key Considerations:

  • Temperature control : Strict maintenance of −78°C prevents side reactions.

  • Purification : Chromatography resolves regioisomeric byproducts arising from competing N- vs. C-alkylation.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and applicability of each method:

MethodYield (%)ScalabilityFunctional Group ToleranceReference
Multi-Component Domino55–72ModerateLimited
Nitrone Cycloaddition60–75HighHigh
Alkylation68HighModerate

Multi-component reactions excel in rapid scaffold assembly but suffer from limited tolerance for electron-deficient aldehydes. Cycloaddition-hydrogenation sequences offer superior stereocontrol, whereas alkylation provides straightforward access to the target but requires stringent conditions.

Mechanistic Insights and Optimization

Role of Solvent in Cycloaddition

Polar aprotic solvents (e.g., DMF) enhance reaction rates in nitrone cycloadditions by stabilizing dipolar intermediates. Conversely, non-polar solvents like toluene favor entropy-driven cyclization.

Catalytic Hydrogenation Challenges

Over-reduction of the imidazole ring is mitigated by using Lindlar catalyst instead of Pd/C, preserving aromaticity while reducing the bridged oxadiazepine.

Alkylation Regioselectivity

Density functional theory (DFT) calculations reveal that lithiation at the 2-position is favored due to lower activation energy (ΔG‡ = 12.3 kcal/mol) compared to the 3-position (ΔG‡ = 15.1 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, modifications of the core structure have led to compounds exhibiting significant activity against various bacterial strains. In one study, derivatives were synthesized and evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Potential

Research indicates that imidazo[1,2-a]pyridine derivatives can act as anticancer agents. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. A study demonstrated that certain derivatives selectively targeted cancer cell lines while sparing normal cells .

Neurological Applications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its dual inhibition of cholinesterase and monoamine oxidase makes it a potential therapeutic agent for conditions like Alzheimer's disease . This dual action can enhance cholinergic transmission while reducing oxidative stress in neuronal cells.

Versatile Building Block

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as a versatile building block in organic synthesis. Its alkyne functionality allows for further modifications through coupling reactions such as Sonogashira coupling and click chemistry. This versatility enables the development of complex molecules with potential biological activity .

Structural Modifications

Researchers have explored various structural modifications to enhance the compound's pharmacological properties. For example, introducing different substituents on the imidazo[1,2-a]pyridine ring has led to improved potency and selectivity against specific biological targets .

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on the imidazo[1,2-a]pyridine scaffold were synthesized and screened for antimicrobial activity using standard agar diffusion methods. The results indicated that certain modifications significantly increased the compounds' efficacy against resistant strains of bacteria .

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16S. aureus
Compound C8Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that specific derivatives of the compound induced significant apoptosis through caspase activation pathways. The study highlighted a derivative that showed IC50 values lower than those of established chemotherapeutics .

DerivativeIC50 (µM)Cancer Cell Line
Derivative X5HeLa
Derivative Y10MCF-7

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Insights :

  • Antifungal Activity : Aryl-substituted derivatives (e.g., 2-phenyl) exhibit potent antifungal activity, likely due to enhanced lipophilicity and membrane interaction .
  • Antibacterial Activity : Hydrazone derivatives show broad-spectrum activity, suggesting the importance of hydrogen-bonding motifs .
  • Fluorinated Analogs : Fluorine substitution improves metabolic stability and target selectivity, as seen in neuroprotective agents .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Fluorescence Molecular Weight (g/mol) Solubility* Key Observations Reference
Target Compound Likely non-fluorescent 188.25 (calculated) Low (alkyne group) Alkyne group increases hydrophobicity.
Non-hydrogenated imidazo[1,2-a]pyridines Strong fluorescence (λem ~400–500 nm) ~146–200 Moderate to high Fluorescence quenched upon tetrahydro reduction .
8-((Di-tert-butylphosphaneyl)methyl)-2-(2,4-dimethoxyphenyl) derivative N/A 417.27 Low Phosphine and dimethoxyphenyl groups enhance steric bulk .

Key Insights :

  • Fluorescence : The tetrahydroimidazo[1,2-a]pyridine core lacks fluorescence due to saturation of the pyridine ring, unlike planar aromatic analogs .
  • Hydrophobicity : Bulky substituents (e.g., di-tert-butylphosphane) or alkynes reduce solubility, impacting bioavailability .

Key Insights :

  • Green Chemistry : Pd-catalyzed transfer hydrogenation with water minimizes environmental impact .
  • Functional Group Tolerance : Fluorinated and phosphine-containing derivatives are accessible via selective methods .

Biological Activity

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound notable for its imidazo[1,2-a]pyridine structure fused with a tetrahydro ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) and other biological targets.

  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 174.24 g/mol
  • Predicted Boiling Point : 351.8 ± 17.0 °C
  • Density : 1.04 ± 0.1 g/cm³
  • pKa : 7.70 ± 0.20

The biological activity of this compound is primarily attributed to its interaction with CFTR channels. Studies have demonstrated that this compound can enhance CFTR activity, which is crucial for the treatment of cystic fibrosis and related disorders. Molecular docking studies indicate that the compound binds at specific sites on CFTR proteins similarly to known modulators like ivacaftor .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • CFTR Modulation :
    • Enhances CFTR function in cellular models.
    • Potential application in treating cystic fibrosis.
  • Anti-inflammatory Properties :
    • Compounds within the imidazo[1,2-a]pyridine class have shown anti-inflammatory effects in various studies.
  • Anticancer Activity :
    • Preliminary findings suggest potential anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
5-Methyl-8-propyl-2,3,5,6-tetrahydroimidazo[1,2-a]pyridineMethyl and propyl substitutionsPotentially enhanced lipophilicity
4-Aminoimidazo[1,2-a]pyridineAmino group at the 4-positionKnown for antibacterial properties
3-Methylimidazo[1,2-a]pyridineMethyl group at the 3-positionExhibits neuroprotective effects
5-Ethylimidazo[1,2-a]pyridineEthyl substitutionIncreased potency as a CFTR modulator

The unique butynyl substituent in this compound distinguishes it from its structural analogs by potentially enhancing its binding affinity and selectivity towards specific biological targets.

Study on CFTR Modulation

A study published in a peer-reviewed journal highlighted the effectiveness of this compound as a CFTR modulator. The research involved cellular assays demonstrating that treatment with this compound significantly increased chloride ion transport across epithelial cells expressing mutant CFTR channels.

Inhibition of Heparanase-1 (HPSE1)

Another relevant study focused on the inhibitory effects of similar tetrahydroimidazo compounds on HPSE1. The findings indicated that modifications to the tetrahydroimidazo structure could enhance selectivity and potency against HPSE1—an important target in cancer therapy—suggesting potential applications for derivatives of this compound in oncology .

Q & A

Q. Example Data from :

  • Melting Point : 215–217°C (indicative of purity).
  • ¹³C NMR : Peaks at δ 120–140 ppm confirm sp² carbons in the aromatic system.

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of derivatives?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for alkyne coupling steps, with optimized ligand-to-metal ratios .

Case Study : In microwave-assisted one-pot reactions, combining methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) as a catalyst increased yields of related imidazo[1,2-a]pyridines to 66–67% .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or ambiguous HRMS peaks) require:

  • 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton correlations and carbon-proton connectivity .
  • Isotopic Labeling : Use of deuterated analogs to confirm exchangeable protons (e.g., NH groups).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for imidazo[1,2-a]pyrimidine derivatives .

Example : In a study, conflicting IR and NMR data for a nitro-substituted derivative were resolved via X-ray crystallography, revealing a tautomeric form .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s biological evaluation?

Methodological Answer:
SAR strategies include:

  • Substituent Variation : Synthesizing derivatives with modified alkyne chains (e.g., but-2-yn-1-yl vs. but-3-yn-1-yl) to assess steric/electronic effects .
  • Bioisosteric Replacement : Swapping the imidazo[1,2-a]pyridine core with imidazo[1,2-a]pyrimidine to evaluate ring size impact on activity .
  • In Silico Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) .

Table 2 : Example SAR Design Matrix

DerivativeModificationBiological AssayKey Finding
ABut-3-yn-1-ylAnticancer (IC₅₀)2.5 μM
BBut-2-yn-1-ylAnticancer (IC₅₀)8.7 μM

Advanced: What computational methods are used to predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Employ fragment-based methods (e.g., Crippen’s approach) to estimate hydrophobicity .
  • pKa Prediction : Use software like MarvinSuite or ACD/Labs to determine ionization states affecting solubility and bioavailability .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous or lipid environments .

Example : For a related imidazo[1,2-a]pyridine-3-carboxamide, computed LogP (2.1) and polar surface area (65 Ų) aligned with Lipinski’s Rule of Five, guiding lead optimization .

Advanced: How can regioselectivity challenges in alkyne functionalization be addressed?

Methodological Answer:

  • Protecting Group Strategy : Use TMS-protected alkynes to direct coupling to specific positions .
  • Catalytic Systems : Pd/Cu co-catalysts with chelating ligands (e.g., XPhos) enhance regiocontrol in Sonogashira reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during alkyne addition .

Case Study : In the synthesis of 2-(but-3-yn-1-yl) derivatives, PdCl₂(PPh₃)₂/CuI in THF at 50°C achieved >90% regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.